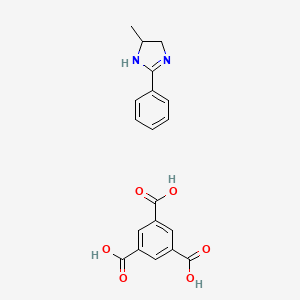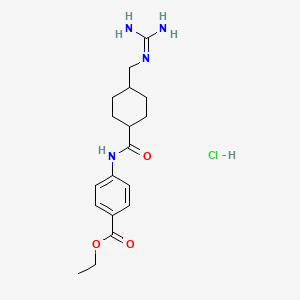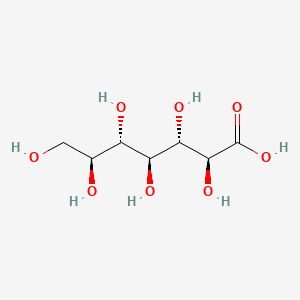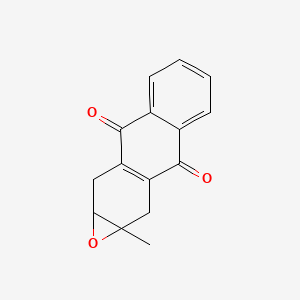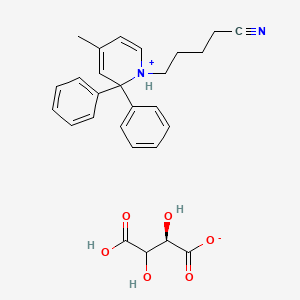
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with a cyanobutyl group and a diphenyl moiety. The presence of the tartrate anion further adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of gamma-methyl-alpha,alpha-diphenylpyridinium with 4-cyanobutyl bromide under basic conditions. The resulting intermediate is then treated with tartaric acid to form the final tartrate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce production costs. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The cyanobutyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including its interaction with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate can be compared with other similar compounds, such as:
N-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium: Similar structure but lacks the tartrate anion, leading to different reactivity and applications.
Gamma-methyl-alpha,alpha-diphenylpyridinium:
Diphenylpyridinium derivatives: Various derivatives with different substituents can be compared to highlight the unique features of the cyanobutyl and tartrate groups.
Eigenschaften
CAS-Nummer |
93842-99-0 |
|---|---|
Molekularformel |
C27H30N2O6 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
5-(4-methyl-2,2-diphenyl-1H-pyridin-1-ium-1-yl)pentanenitrile;(2R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C23H24N2.C4H6O6/c1-20-15-18-25(17-10-4-9-16-24)23(19-20,21-11-5-2-6-12-21)22-13-7-3-8-14-22;5-1(3(7)8)2(6)4(9)10/h2-3,5-8,11-15,18-19H,4,9-10,17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2?/m.1/s1 |
InChI-Schlüssel |
RRQOCBGWWMCMBI-VPDQHXPOSA-N |
Isomerische SMILES |
CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[C@@H](C(C(=O)O)O)(C(=O)[O-])O |
Kanonische SMILES |
CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




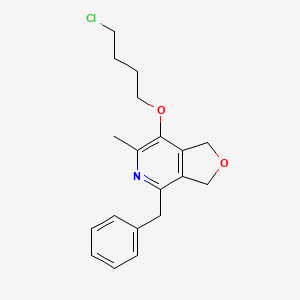

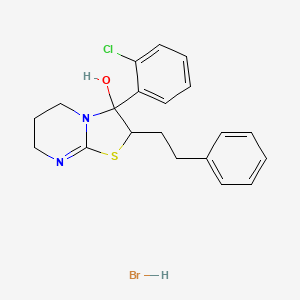
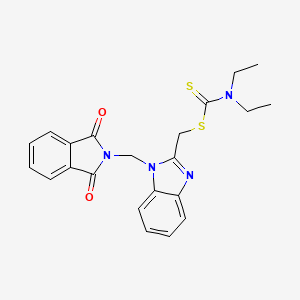
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)

